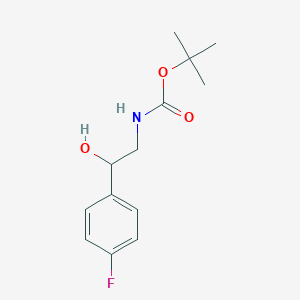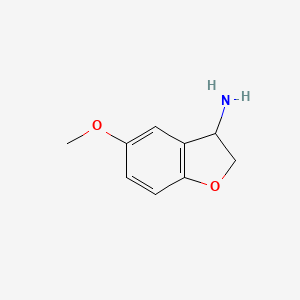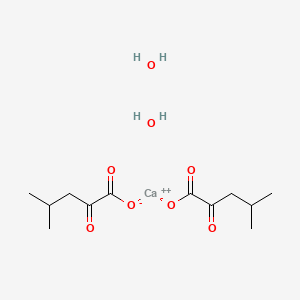
Calcium 4-methyl-2-oxovalerate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 4-methyl-2-oxovalerate dihydrate: is a chemical compound with the molecular formula C12H18CaO6·2H2O 4-methyl-2-oxopentanoic acid calcium salt dihydrate . This compound is a calcium salt of 4-methyl-2-oxovaleric acid and is often used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium 4-methyl-2-oxovalerate dihydrate can be synthesized through the neutralization of 4-methyl-2-oxovaleric acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving 4-methyl-2-oxovaleric acid in water, followed by the gradual addition of calcium hydroxide or calcium carbonate under controlled temperature and pH conditions. The resulting solution is then evaporated to obtain the dihydrate form of the compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and concentration to ensure high yield and purity. The final product is often subjected to further purification steps, such as recrystallization, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Calcium 4-methyl-2-oxovalerate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the calcium ion is replaced by other metal ions or functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts, organic acids
Major Products Formed:
Oxidation Products: Oxo acids, ketones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Metal salts, esters
Scientific Research Applications
Chemistry: Calcium 4-methyl-2-oxovalerate dihydrate is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds. It is also employed in analytical chemistry for various assays and tests .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: this compound has potential therapeutic applications, particularly in the treatment of metabolic disorders. It is studied for its role in modulating calcium levels and its effects on cellular metabolism .
Industry: In industrial applications, the compound is used in the production of specialty chemicals, pharmaceuticals, and as an additive in various formulations .
Mechanism of Action
The mechanism of action of calcium 4-methyl-2-oxovalerate dihydrate involves its interaction with various molecular targets and pathways. The compound can modulate calcium levels in cells, influencing cellular processes such as signal transduction, enzyme activity, and metabolic pathways. It may also act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems .
Comparison with Similar Compounds
- Calcium 4-methyl-2-oxopentanoate
- Calcium alpha-ketoisocaproate
- Calcium alpha-oxoisocaproate
Comparison: Calcium 4-methyl-2-oxovalerate dihydrate is unique due to its specific structure and hydration state. Compared to similar compounds, it has distinct solubility, stability, and reactivity properties. For example, its dihydrate form provides different solubility characteristics compared to anhydrous forms, making it suitable for specific applications where controlled release or solubility is required .
Properties
IUPAC Name |
calcium;4-methyl-2-oxopentanoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.Ca.2H2O/c2*1-4(2)3-5(7)6(8)9;;;/h2*4H,3H2,1-2H3,(H,8,9);;2*1H2/q;;+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWTWIPSCCEWEZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22CaO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
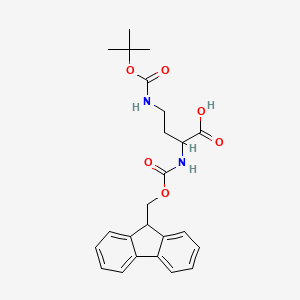

![4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanoic acid](/img/structure/B7797135.png)
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7797138.png)
![1-[(4-Fluorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797144.png)
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid](/img/structure/B7797147.png)
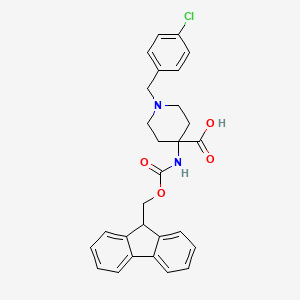
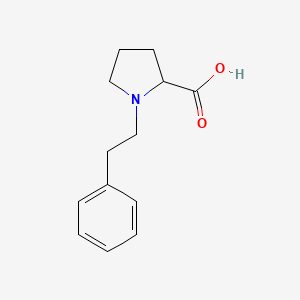
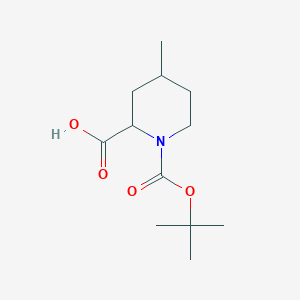
![N-[(4-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B7797168.png)
